molecular formula C12H12ClNO2 B11516301 3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one CAS No. 55476-05-6

3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one

Cat. No.: B11516301
CAS No.: 55476-05-6
M. Wt: 237.68 g/mol
InChI Key: BYFMZBBWOMBIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique oxazolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the oxazolidinone ring. The reaction conditions often include the use of an acid catalyst and a solvent such as toluene, with the reaction being carried out under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxylated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5,5-dimethyl-4-methylene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Shares a similar chlorophenyl group but differs in its overall structure and properties.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group and a thiadiazole ring, offering different biological activities.

Uniqueness

3-(4-Chlorophen

Properties

CAS No.

55476-05-6

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H12ClNO2/c1-8-12(2,3)16-11(15)14(8)10-6-4-9(13)5-7-10/h4-7H,1H2,2-3H3

InChI Key

BYFMZBBWOMBIJC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)N(C(=O)O1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.